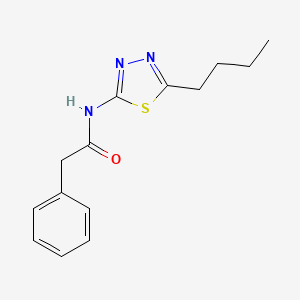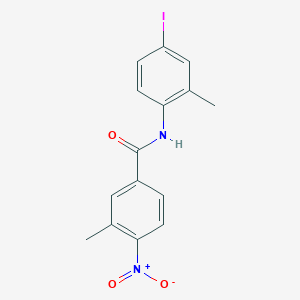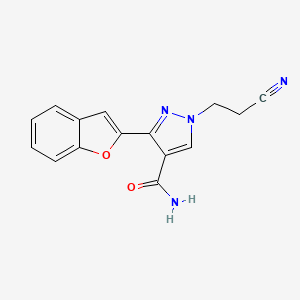![molecular formula C20H26BrNO4 B4933799 (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as BOB, is a chemical compound used in scientific research. It is a derivative of the phenethylamine family and is structurally similar to other compounds such as 2C-B and DOB. BOB has gained attention in recent years due to its potential therapeutic applications and its unique mechanism of action.
Mécanisme D'action
(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine's exact mechanism of action is not fully understood, but it is believed to act as a serotonin receptor agonist. Specifically, it has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This binding leads to an increase in serotonin activity, which may explain this compound's potential therapeutic effects.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects are still being studied, but it has been shown to have a number of potential benefits. In addition to its antimicrobial and anti-inflammatory properties, this compound has been studied for its potential as a treatment for depression, anxiety, and other mood disorders. It has also been shown to have analgesic effects and may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine in lab experiments is its unique mechanism of action. As a serotonin receptor agonist, it may be useful in studying the role of serotonin in various physiological processes. Additionally, this compound's antimicrobial and anti-inflammatory properties make it a useful tool for studying these processes. However, one limitation of using this compound is its potential for toxicity. Studies have shown that high doses of this compound can be toxic to cells, and caution should be taken when working with this compound.
Orientations Futures
There are several potential future directions for research on (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine. One area of interest is its potential as a treatment for mood disorders. Studies have shown that this compound may have antidepressant effects, and further research is needed to explore this potential. Additionally, this compound's antimicrobial properties make it a promising candidate for the development of new antibiotics. Further research is needed to fully understand this compound's mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine can be synthesized through a multi-step process that involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine. The resulting product is then reduced with lithium aluminum hydride to yield the final compound. This synthesis method has been successfully replicated in several studies and is considered reliable.
Applications De Recherche Scientifique
(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial properties and has been tested as a potential treatment for bacterial infections. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models.
Propriétés
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrNO4/c1-22(9-8-14-6-7-17(23-2)18(10-14)24-3)13-15-11-19(25-4)20(26-5)12-16(15)21/h6-7,10-12H,8-9,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQVDJGXRLTRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
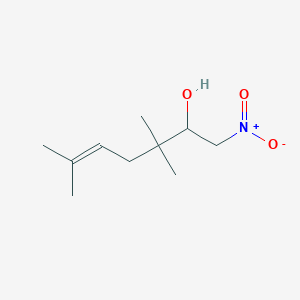
amino]-1-phenylethanol](/img/structure/B4933724.png)
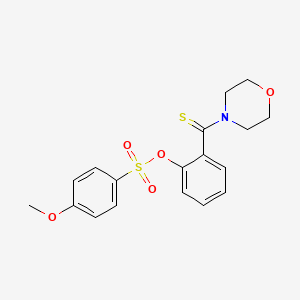

![2-[4-(4-chlorophenoxy)phenyl]-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4933748.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B4933753.png)


![1-(4-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933786.png)
![N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
